1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one
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Overview
Description
1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one is an organic compound with a complex structure that includes a bromophenyl group, an acrylate moiety, and an azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions to form the carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acrylate moiety to an alkane.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkanes.
Scientific Research Applications
1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one
- N-arylsulfonyl-3-acetylindole derivatives
Uniqueness
1-[4-[3-(3-Bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one is unique due to its combination of a bromophenyl group, an acrylate moiety, and an azetidinone ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C20H18BrNO2 |
---|---|
Molecular Weight |
384.3 g/mol |
IUPAC Name |
1-[4-[3-(3-bromophenyl)prop-2-enoyl]phenyl]-3,3-dimethylazetidin-2-one |
InChI |
InChI=1S/C20H18BrNO2/c1-20(2)13-22(19(20)24)17-9-7-15(8-10-17)18(23)11-6-14-4-3-5-16(21)12-14/h3-12H,13H2,1-2H3 |
InChI Key |
SYLOXJZMKIBDGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C=CC3=CC(=CC=C3)Br)C |
Origin of Product |
United States |
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